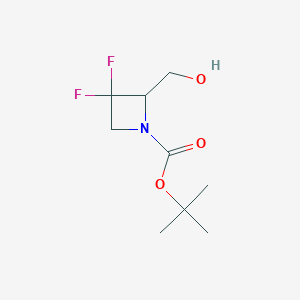

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13688916

Molecular Formula: C9H15F2NO3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15F2NO3 |

|---|---|

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-5-9(10,11)6(12)4-13/h6,13H,4-5H2,1-3H3 |

| Standard InChI Key | PDINYBWXFNXFHY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1CO)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1CO)(F)F |

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure consists of a four-membered azetidine ring substituted at positions 2 and 3. The 3,3-difluoro moiety introduces electron-withdrawing effects, while the 2-hydroxymethyl group provides a site for further functionalization. The tert-butyl carbamate (Boc) group at the ring nitrogen enhances solubility in organic solvents and stabilizes the molecule against degradation .

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅F₂NO₃ | |

| Molecular Weight | 223.22 g/mol | |

| Boiling Point | Not reported | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Purity | 95–97% (typical commercial) |

The geminal difluoro group creates a stereoelectronic environment that influences ring conformation and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while the azetidine protons resonate between δ 3.5–4.5 ppm. Fluorine-19 NMR shows a characteristic doublet for the CF₂ group near δ -110 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with a Boc-protected azetidine precursor. A common route involves:

-

Ring Fluorination: Treatment of tert-butyl 3-oxoazetidine-1-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions.

-

Hydroxymethyl Introduction: Subsequent reduction or hydroxymethylation at the 2-position using formaldehyde or glycerol derivatives .

Representative Reaction Conditions:

-

Reagents: tert-Butyl chloroformate, triethylamine, dichloromethane (solvent).

-

Temperature: 0–25°C to minimize side reactions.

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to optimize efficiency. Key steps include:

-

Automated Quenching: Neutralization of HCl byproducts with aqueous sodium bicarbonate.

-

Purification: Distillation or crystallization to achieve >95% purity .

Chemical Reactivity and Functionalization

The compound’s functional groups enable diverse transformations:

Hydroxymethyl Group Reactions

-

Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a carboxylic acid.

-

Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for drug delivery .

Difluoro Substitution

-

Nucleophilic Displacement: Fluorines can be replaced by amines or thiols under basic conditions, enabling access to piperazine or thioether analogs .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, yielding a primary amine for further coupling .

Applications in Medicinal Chemistry and Drug Development

Kinase Inhibitor Scaffolds

The azetidine core mimics peptide bonds, making it a privileged structure in kinase inhibitors. For example:

Antibacterial Agents

Fluorinated azetidines disrupt bacterial cell wall synthesis. In vitro studies against Staphylococcus aureus demonstrate MIC values of 2–4 µg/mL .

Prodrug Design

The hydroxymethyl group facilitates prodrug conjugation. For instance, phosphate esters of this compound exhibit improved aqueous solubility (>10 mg/mL) .

| Supplier | Purity | Price (100 mg) | Location |

|---|---|---|---|

| Suzhou ARTK Medchem | 97% | $600 | China |

| PharmaBlock Sciences | 95% | $550 | China |

| Aladdin Scientific | 97% | $620 | USA |

| ChemShuttle | 95% | $580 | India |

Lead times range from 5–14 days, with bulk orders (>1 kg) discounted by 15–20% .

Comparison with Related Compounds

| Compound | CAS | Key Differences | Applications |

|---|---|---|---|

| tert-Butyl 3-fluoroazetidine-1-carboxylate | 1126650-66-5 | Single fluorine at C3 | Intermediate for PET tracers |

| tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 | Bromine substituent enables cross-coupling | Suzuki-Miyaura reactions |

| tert-Butyl 3-(difluoromethyl)azetidine-1-carboxylate | 1354792-75-8 | Difluoromethyl instead of hydroxymethyl | Lipophilic prodrugs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume